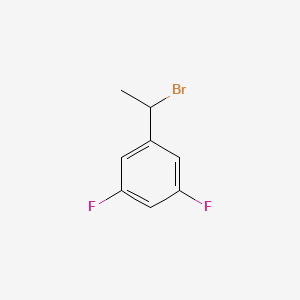

1-(1-Bromoethyl)-3,5-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Bromoethyl)-3,5-difluorobenzene is a type of organic compound. It likely contains a benzene ring, which is a cyclic compound consisting of six carbon atoms . The “1-Bromoethyl” part suggests that there is a bromine atom attached to an ethyl group (a two-carbon chain), and this group is attached to the benzene ring. The “3,5-difluorobenzene” part suggests that there are two fluorine atoms attached to the benzene ring at positions 3 and 5 .

Molecular Structure Analysis

The molecular structure of this compound would likely be a benzene ring with a bromoethyl group attached at one position and two fluorine atoms attached at positions 3 and 5 .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid or liquid at room temperature, and it might be soluble in common organic solvents .Scientific Research Applications

Synthesis of Complex Organic Molecules : 1-(1-Bromoethyl)-3,5-difluorobenzene serves as a critical intermediate in the synthesis of a wide range of complex organic molecules. For instance, it is used in efficient and complementary methods that offer access to synthetically valuable 1,2-dibromobenzenes, which are highly valued precursors for various organic transformations, especially reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Molecular Scaffolds for Receptors : The compound is also involved in the preparation of molecular scaffolds such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, utilized in creating many molecular receptors. This showcases its versatility and importance in the development of molecular architecture (Wallace et al., 2005).

Functionalized Dibenzo[naphthacenes] : Functionalized dibenzo[naphthacenes], significant in the realm of optoelectronic materials, are synthesized using this compound derivatives. These materials are essential for creating advanced electronic and photonic devices, indicating the compound's impact on material science (Cheng, Höger, & Fenske, 2003).

Electrochemical Studies : The electrochemical fluorination of aromatic compounds, including derivatives of this compound, explores the mechanisms and applications of electrochemical reactions in producing fluorinated compounds. This research has implications for synthesizing fluorinated organic molecules with applications in pharmaceuticals and agrochemicals (Horio et al., 1996).

Hyperbranched Polymers : The self-condensation reactions involving this compound derivatives lead to the synthesis of hyperbranched polymers. These polymers have numerous applications, including drug delivery systems and the creation of novel materials with unique properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(1-bromoethyl)-3,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOUBEKQZKJSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine](/img/no-structure.png)

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)

![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)

![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)